Cyclohexanone, 2,2,4,4-tetramethyl-
Description
2,2,4,4-Tetramethylcyclohexanone is a highly substituted cyclohexanone derivative characterized by four methyl groups at the 2, 2, 4, and 4 positions of the cyclohexanone ring. This structural modification introduces significant steric hindrance and electronic effects, distinguishing it from simpler cyclohexanone derivatives. The tetramethyl substitution likely impacts its physical properties, reactivity, and applications in organic synthesis, particularly in contexts requiring steric stabilization or selective transformations .
Properties
CAS No. |
13440-76-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2,4,4-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-8(11)10(3,4)7-9/h5-7H2,1-4H3 |
InChI Key |
SCJYXDQKNWQQBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cyclohexanone, 2,2,4,4-tetramethyl- typically involves the oxidation of 2,2,4,4-tetramethylcyclohexanol. The oxidation process can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, or other suitable oxidants under controlled conditions to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the production of Cyclohexanone, 2,2,4,4-tetramethyl- may involve the catalytic oxidation of the corresponding alcohol using metal catalysts and oxidizing agents. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or other substitution reactions can be carried out using halogens or other electrophilic reagents.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,2,4,4-Tetramethylcyclohexanol.
Substitution: Halogenated or other substituted derivatives of the original compound.
Scientific Research Applications
Cyclohexanone, 2,2,4,4-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,2,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Physical Properties
Below is a comparative analysis based on available
Key Observations :
- Boiling Point: Increased methylation elevates boiling points due to higher molecular weight and reduced volatility. For example, 2,2,6-trimethylcyclohexanone has a vapor pressure of 139.29 kPa at 464.59 K , suggesting higher thermal stability than unsubstituted cyclohexanone.
- Solubility : Bulky methyl groups reduce solubility in polar solvents, as seen in di-tert-butyl ketone .
Reactivity
Reduction Resistance
Highly hindered ketones, such as 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone), exhibit inertness toward strong reducing agents like 9-BBN (9-borabicyclo[3.3.1]nonane). In contrast, unsubstituted cyclohexanone is readily hydrogenated to cyclohexanol under mild conditions (65°C, atmospheric H₂) using Pd catalysts . The tetramethyl substitution in cyclohexanone analogs likely confers similar resistance to reduction, necessitating harsher conditions or alternative catalysts .
Oxidation and Stability
Electron-donating methyl groups may stabilize the carbonyl group against oxidation. For example, 2,2,4,4-tetramethylcyclohexane-1,3,5-trione (a related trione) undergoes spontaneous enolization and air oxidation to form complex intermediates, highlighting the role of steric effects in directing reactivity .
Spectroscopic Characteristics
- NMR Shifts: In 2,2,4,4-tetramethylcyclohexanone, methyl protons (δH ~1.1–1.3 ppm) and carbons (δC ~15–25 ppm) would appear upfield due to shielding effects. The carbonyl carbon (C=O) may experience a downfield shift (δC ~210–220 ppm) compared to cyclohexanone (δC ~209 ppm) due to reduced electron-withdrawing conjugation .
- Comparison with 2,2,6-Trimethylcyclohexanone: The latter shows distinct splitting in ¹H-NMR (δH 1.64–1.87 ppm for methylene protons) , whereas tetramethyl substitution would further simplify the spectrum due to symmetry.
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